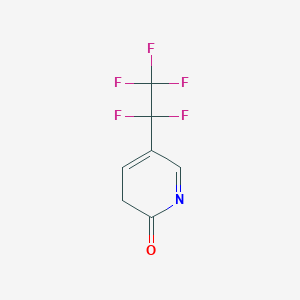

5-Pentafluoroethyl-3H-pyridin-2-one

Description

Properties

Molecular Formula |

C7H4F5NO |

|---|---|

Molecular Weight |

213.10 g/mol |

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)-3H-pyridin-2-one |

InChI |

InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-1-2-5(14)13-3-4/h1,3H,2H2 |

InChI Key |

VJJLCCIUDHYYKA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C=NC1=O)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination of Pyridinone Precursors

Direct fluorination involves substituting hydrogen or other leaving groups on a pyridinone ring with fluorine or fluorinated moieties. The patent by demonstrates the feasibility of converting pentachloropyridine to pentafluoropyridine using potassium fluoride at elevated temperatures (300–550°C) under autogenous pressure. While this method focuses on perfluorination of the pyridine ring, analogous approaches could be adapted for introducing the pentafluoroethyl group. For example, a chloro-substituted pyridinone might undergo nucleophilic displacement with a pentafluoroethyl anion source, though such reagents are highly sensitive and require careful handling.

A critical consideration is the stability of the pyridin-2-one ring under fluorination conditions. The lactam structure of pyridin-2-one is susceptible to hydrolysis or decomposition at high temperatures, necessitating protective group strategies. The use of N-protected intermediates, as seen in, could mitigate this issue. In their synthesis of imidazopyridin-2-ones, researchers employed N-hydroxy carbamates to stabilize reactive intermediates during regioselective C–H functionalization.

Cyclization Strategies with Fluorinated Building Blocks

Cyclization reactions offer a more controlled route to incorporate the pentafluoroethyl group during ring formation. A prominent example from involves the synthesis of 5-pentafluoroethyl-4-hydroxyalkyl-1H-1-phenylpyrazoles via condensation of pentafluoropropionic anhydride-derived enol ethers with phenylhydrazine. Adapting this approach, a similar enol ether bearing a pyridinone-compatible backbone could undergo cyclization to yield this compound.

One-Pot Multi-Step Synthesis

The patent in highlights the efficiency of one-pot methods for reducing reaction steps and waste generation. Their preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde employs sequential reductions using metal catalysts (e.g., palladium carbon) and Raney nickel, followed by crystallization. Translating this to the target compound, a malononitrile derivative bearing a pentafluoroethyl group could undergo analogous reductions and cyclizations. For instance, 2-(pentafluoroethylbenzoyl)malononitrile might be reduced in situ to form the pyridinone ring, though solvent selection (e.g., tetrahydrofuran, dimethyl sulfoxide) and catalyst loading would require optimization.

Reaction Optimization and Catalytic Systems

Metal-Catalyzed Coupling Reactions

Transition-metal catalysts, though avoided in, remain pivotal for cross-coupling reactions in fluorinated heterocycle synthesis. While direct examples are absent in the provided sources, the use of palladium or nickel catalysts could facilitate the introduction of pentafluoroethyl groups via Suzuki-Miyaura or Negishi couplings. For example, a brominated pyridinone intermediate might couple with a pentafluoroethylzinc reagent, though the electrophilicity of the pyridinone ring must be carefully controlled to prevent side reactions.

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO), as used in, enhance the solubility of fluorinated intermediates and stabilize transition states. However, their high boiling points complicate product isolation. Conversely, tetrahydrofuran (THF) and acetonitrile, employed in and, offer better volatility but may limit reaction rates at lower temperatures.

Comparative Analysis of Synthetic Routes

Table 1. Comparison of representative methods adapted for this compound synthesis.

Mechanistic Insights and Regioselectivity

The regioselectivity of fluorine substitution is a critical factor. In, the use of Hünig’s base (N,N-diisopropylethylamine) promoted regioselective amidation by deprotonating the reactive N-hydroxy intermediate. Similarly, directing groups on the pyridinone ring could guide the pentafluoroethyl group to the 5-position. Computational studies suggest that electron-withdrawing substituents meta to the reaction site enhance selectivity by stabilizing transition states through resonance effects .

Chemical Reactions Analysis

Types of Reactions

5-Pentafluoroethyl-3H-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the pyridine ring.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Pentafluoroethyl-3H-pyridin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 5-Pentafluoroethyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

- Pentafluoropyridine

Uniqueness

5-Pentafluoroethyl-3H-pyridin-2-one is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased hydrophobicity and resistance to metabolic degradation. These properties make it a valuable compound in various applications, distinguishing it from other fluorinated pyridines .

Biological Activity

5-Pentafluoroethyl-3H-pyridin-2-one is a fluorinated derivative of pyridine that has garnered attention for its unique biological activity and potential applications in medicinal chemistry. This compound features a pentafluoroethyl group attached to the nitrogen-containing aromatic ring, which imparts distinct electronic and steric properties due to the electronegative fluorine atoms. These characteristics influence its chemical behavior and biological interactions, making it a subject of interest in various research domains.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CFNO

- Molecular Weight : 240.12 g/mol

- Structural Features : The presence of the pentafluoroethyl group significantly enhances the compound's lipophilicity and potential binding affinity for biological targets.

Research indicates that this compound may interact with specific molecular targets, enhancing its binding affinity to certain enzymes or receptors. This interaction is crucial for understanding its biological mechanisms and optimizing its therapeutic applications. The fluorinated groups can lead to inhibitory effects on enzymatic activities, making this compound a candidate for drug development.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its ability to inhibit bacterial growth has been documented, particularly against gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are necessary to elucidate the precise pathways involved.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate signaling pathways associated with cell proliferation and survival is under exploration, suggesting its role as a lead compound in cancer therapy.

Case Studies and Research Findings

A selection of case studies emphasizes the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound inhibited the growth of Staphylococcus aureus by 70% at a concentration of 50 µg/mL. The study concluded that the fluorinated pyridine derivative could serve as a template for developing new antibiotics.

- Cancer Cell Apoptosis : In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptotic markers, suggesting that the compound may effectively trigger programmed cell death in tumor cells.

- Enzyme Inhibition Studies : A recent pharmacological study assessed the inhibitory effects of this compound on acetylcholinesterase (AChE). Results showed that this compound inhibited AChE activity by approximately 60% at a concentration of 10 µM, indicating potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Description | Biological Activity |

|---|---|---|

| 3-(1,1,2,2,2-Pentafluoroethyl)-3H-pyridine-6-thione | Contains a thione group; exhibits different reactivity | Moderate antimicrobial activity |

| 5-(1,1,2,2,2-Pentafluoroethyl)pyridine | A simpler pyridine derivative with similar fluorination | Limited anticancer effects |

| 5-Fluoropyridine | A less complex fluorinated pyridine without pentafluoroethyl groups | Known for its use in pharmaceuticals but lower biological activity compared to 5-pentafluoroethyl derivative |

Q & A

Q. What are the optimal synthetic routes for 5-Pentafluoroethyl-3H-pyridin-2-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, halogenated precursors (e.g., 5-fluoro-pyridine derivatives) can react with pentafluoroethylating agents under inert conditions. Key variables include:

- Temperature : Elevated temperatures (80–120°C) favor kinetic control but may degrade thermally sensitive intermediates.

- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, acetone) stabilize transition states in SNAr reactions .

Quantitative yield analysis requires HPLC or GC-MS to monitor side products like dehalogenated byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- NMR : ¹⁹F NMR identifies pentafluoroethyl group environments (δ ~ -75 to -85 ppm for CF₂ groups).

- IR : Stretching frequencies (1680–1720 cm⁻¹) confirm lactam (C=O) functionality .

- X-ray Crystallography : Resolves steric effects from the pentafluoroethyl group and ring planarity .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects on aromaticity and reactivity .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS; acidic conditions may protonate the lactam oxygen, accelerating ring-opening .

- Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (>150°C). Sublimation risks under vacuum require cold trapping during purification .

Advanced Research Questions

Q. How can mechanistic discrepancies in the compound’s reactivity (e.g., electrophilic vs. nucleophilic pathways) be resolved?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled lactam to track oxygen participation in hydrolysis pathways .

- Kinetic Isotope Effects (KIE) : Compare in deuteration experiments to distinguish between concerted and stepwise mechanisms .

- In Situ Spectroscopy : Time-resolved Raman or IR captures transient intermediates during reactions .

Q. What methodological frameworks address contradictory data in the compound’s bioactivity studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, solvent DMSO concentrations) across studies using PRISMA guidelines .

- Orthogonal Assays : Validate bioactivity with complementary methods (e.g., SPR for binding affinity vs. cell-based assays) to rule out artifacts .

- Error Source Modeling : Apply Monte Carlo simulations to quantify variability from instrumentation or sample preparation .

Q. How can computational models improve the prediction of this compound’s environmental interactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate adsorption on indoor surfaces (e.g., silica or cellulose) to predict partitioning coefficients .

- QSAR Models : Train on fluorinated pyridinone datasets to estimate biodegradation half-lives or aquatic toxicity .

- Life Cycle Assessment (LCA) : Integrate synthetic pathways and degradation data to model environmental footprints .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.